molecular formula C17H11F2N5O2 B13369340 N-(2-cyanophenyl)-1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide

N-(2-cyanophenyl)-1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide

Cat. No.: B13369340
M. Wt: 355.30 g/mol
InChI Key: BQOJZJGSDZFKHY-UHFFFAOYSA-N
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Description

N-(2-cyanophenyl)-1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide is a chemical compound with a complex structure that includes a triazole ring, a cyanophenyl group, and a difluoromethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyanophenyl)-1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide typically involves multiple stepsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound may involve continuous-flow processes to ensure high yield and purity. These methods often utilize advanced techniques such as photo-induced synthesis and ligand-to-metal charge transfer (LMCT) processes .

Chemical Reactions Analysis

Types of Reactions

N-(2-cyanophenyl)-1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, pressure, and the presence of catalysts play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different products compared to reduction or substitution reactions .

Scientific Research Applications

N-(2-cyanophenyl)-1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-cyanophenyl)-1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-(2-cyanophenyl)-1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups and its specific triazole ring structure. This unique structure contributes to its distinct chemical and biological properties .

Properties

Molecular Formula

C17H11F2N5O2

Molecular Weight

355.30 g/mol

IUPAC Name

N-(2-cyanophenyl)-1-[4-(difluoromethoxy)phenyl]-1,2,4-triazole-3-carboxamide

InChI

InChI=1S/C17H11F2N5O2/c18-17(19)26-13-7-5-12(6-8-13)24-10-21-15(23-24)16(25)22-14-4-2-1-3-11(14)9-20/h1-8,10,17H,(H,22,25)

InChI Key

BQOJZJGSDZFKHY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C#N)NC(=O)C2=NN(C=N2)C3=CC=C(C=C3)OC(F)F

Origin of Product

United States

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